molecular formula C23H34N6O9 B12601321 L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid CAS No. 915224-21-4

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid

Cat. No.: B12601321
CAS No.: 915224-21-4
M. Wt: 538.6 g/mol
InChI Key: FBFAZUUZAJYTKP-QAETUUGQSA-N
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Description

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a tetrapeptide comprising tyrosine (aromatic side chain), lysine (positively charged ε-amino group), asparagine (amide-containing side chain), and aspartic acid (negatively charged carboxyl group).

Properties

CAS No.

915224-21-4

Molecular Formula

C23H34N6O9

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C23H34N6O9/c24-8-2-1-3-15(27-20(34)14(25)9-12-4-6-13(30)7-5-12)21(35)28-16(10-18(26)31)22(36)29-17(23(37)38)11-19(32)33/h4-7,14-17,30H,1-3,8-11,24-25H2,(H2,26,31)(H,27,34)(H,28,35)(H,29,36)(H,32,33)(H,37,38)/t14-,15-,16-,17-/m0/s1

InChI Key

FBFAZUUZAJYTKP-QAETUUGQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Carbodiimides for coupling reactions.

Major Products Formed

    Oxidation: Dityrosine, quinones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide with several applications, particularly in scientific research. Its uniqueness arises from its specific combination of amino acids, which gives it distinct physicochemical properties not found in simpler peptides. The compound's sequence allows it to participate in diverse biological functions while retaining stability under physiological conditions.

Scientific Research Applications

This compound is primarily employed as a research tool in studies related to protein interactions and enzymatic activities.

Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient creation of the peptide.

Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological molecules.

Role of Individual Amino Acids
The properties of this compound are influenced by its constituent amino acids:

  • L-Tyrosine An aromatic amino acid and a precursor for neurotransmitters.
  • L-Lysine An essential amino acid that is important for protein synthesis and metabolism.
  • L-Asparagine A non-essential amino acid involved in protein synthesis. L-asparagine is often used in cell culture media to promote cell growth . It can enhance the activity of ornithine decarboxylase in cultured intestinal epithelial cells and human colon adenocarcinoma cells .
  • L-Aspartic Acid Plays a role in neurotransmission and is involved in the urea cycle. L-aspartate serves as a central building block and a constituent of proteins for many metabolic processes in most organisms .

L-Asparagine and Aspartic Acid: Further Insights

L-asparagine and L-aspartic acid, components of this compound, have broader roles in biological systems:

  • Mammals can synthesize L-asparagine from aspartic acid with the action of asparagine synthetase . Aspartic acid plays critical roles in multiple cellular functions, including the citric acid cycle, urea cycle, and neural signal transmission .
  • L-aspartic acid also plays a role in the pathogenesis of psychiatric and neurologic disorders, as well as alterations in branched-chain amino acid (BCAA) levels in diabetes and hyperammonemia .
  • L-asparagine serves as a principal source of nitrogen for protein .

Tables of Related Compounds

Several peptides share structural similarities with this compound.

Compound NameUnique Features
L-TyrosineAromatic amino acid; precursor for neurotransmitters
L-AsparagineNon-essential amino acid; involved in protein synthesis
L-Aspartic AcidPlays a role in neurotransmission; involved in urea cycle
L-LysineEssential amino acid; important for protein synthesis and metabolism

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between L-tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid and related peptides:

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Insights References
This compound (Hypothetical) C₂₃H₃₄N₆O₁₀ ~610.6 Lysine (basic), asparagine (amide), aspartic acid (acidic) Likely higher activity due to asparagine -
Glycyl-L-asparaginyl-L-threonyl-L-tyrosyl-L-aspartic acid C₂₃H₃₂N₆O₁₁ 568.534 Threonine (hydroxyl), asparagine; shorter side chain Activity influenced by hydroxyl group
L-Phenylalanyl-L-asparaginyl-L-prolylglycyl-L-tyrosyl-L-glutamic acid Not reported Not reported Phenylalanine (hydrophobic), proline (rigid), glutamic acid Potential helical structure disruption
L-Methionyl-L-seryl-L-arginyl-L-prolyl-L-alanyl-L-cysteinyl-L-prolyl-L-asparaginyl-L-α-aspartyl-L-lysyl-L-tyrosyl-L-glutamic acid C₅₈H₉₁N₁₇O₂₀S₂ 1410.57 Long chain with cysteine (disulfide potential), methionine Complex interactions, likely enzymatic

Functional and Mechanistic Insights

  • Asparagine vs. Aspartic Acid : Asparagine-containing peptides exhibit marginally higher biological activity than aspartic acid derivatives, as observed in lycomarasmin analogs . This is attributed to the amide group’s hydrogen-bonding capacity, which may enhance substrate recognition.
  • Enzyme Discrimination : Structural studies on asparaginyl- and aspartyl-tRNA synthetases reveal that three key residues differentiate asparagine (amide) from aspartic acid (carboxyl) binding, emphasizing the critical role of side-chain chemistry in molecular interactions .
  • Sequence Length and Complexity : Longer peptides (e.g., ’s 12-residue chain) demonstrate diversified functionalities, such as disulfide bond formation (cysteine) or metal coordination (methionine), which shorter peptides lack .

Activity Trends

  • Peptide Backbone Modifications: Partial hydrolysis of diacetaminopropionylglycylasparagine to pyruvylglycylaspartic acid reduces activity, suggesting that backbone rigidity and side-chain integrity are crucial .
  • Aromatic and Charged Residues : Tyrosine’s aromatic ring and lysine’s positive charge may enhance membrane permeability or receptor binding in the target peptide, unlike threonine- or proline-rich analogs .

Biological Activity

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide composed of four amino acids: tyrosine, lysine, asparagine, and aspartic acid. This compound has garnered interest in biological research due to its potential roles in various physiological processes, including neurotransmission, cell proliferation, and metabolic regulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and composition of the peptide. The unique combination of amino acids imparts specific physicochemical properties that influence its biological functions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating neurochemical signaling pathways.
  • Enzymatic Activity : The peptide may influence enzymatic reactions by acting as a substrate or inhibitor.

Neurotransmission

This compound may play a role in neurotransmission due to the presence of tyrosine and aspartic acid, both of which are involved in the synthesis and function of neurotransmitters. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, while aspartic acid is known to act as an excitatory neurotransmitter.

Cell Proliferation and Metabolism

Research indicates that aspartic acid plays a crucial role in cell growth and metabolism. It participates in the malate-aspartate shuttle (MAS), which is essential for cellular energy production. The presence of L-lysine further supports protein synthesis and cellular repair mechanisms.

Case Studies

  • Neurotransmitter Regulation : A study demonstrated that peptides similar to this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting a potential role in cognitive functions .
  • Cancer Research : In cancer models, asparagine depletion via asparaginase treatment has shown to affect tumor growth negatively. The interaction between this compound and asparagine synthetase could provide insights into therapeutic strategies against certain cancers .

Comparative Analysis with Similar Compounds

Compound NameUnique Features
L-TyrosinePrecursor for neurotransmitters; involved in mood regulation
L-AsparagineNon-essential amino acid; important for protein synthesis
L-Aspartic AcidPlays a role in neurotransmission; involved in urea cycle
L-LysineEssential amino acid; crucial for protein metabolism

The specific sequence of this compound allows it to engage in unique interactions not found in simpler peptides, enhancing its stability under physiological conditions while participating in diverse biological functions .

Research Findings

Recent studies have highlighted the importance of aspartate metabolism in various health conditions:

  • Psychiatric Disorders : Alterations in aspartate levels have been linked to mood disorders, suggesting that this compound could play a role in mental health interventions .
  • Metabolic Disorders : The compound's influence on mTOR signaling pathways indicates potential applications in metabolic diseases such as obesity and diabetes .

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